molecular formula C29H29F6N3O2 B1667907 Befetupitant CAS No. 290296-68-3

Befetupitant

Katalognummer: B1667907
CAS-Nummer: 290296-68-3
Molekulargewicht: 565.5 g/mol
InChI-Schlüssel: ZGNPLCMMVKCTHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Befetupitant ist eine von Hoffmann-La Roche entwickelte Verbindung, die für ihre potente und selektive antagonistische Wirkung am Neurokinin-1-Rezeptor bekannt ist. Es wurde ursprünglich als potenzielles Antiemetikum entwickelt, aber später zugunsten einer verwandten Verbindung, Netupitant, eingestellt . Trotzdem wurde this compound weiterhin für andere Anwendungen erforscht, wie z. B. die Behandlung der kornealen Neovaskularisierung .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit 6-Chlornikotinsäure. Die Einführung des o-Tolylsubstituenten an der C4-Position des Pyridinrings wird durch eine einstufige selektive 1,4-Grignard-Addition/Oxidationssequenz erreicht . Die Reaktionsbedingungen und die in diesem Prozess verwendeten spezifischen Reagenzien sind entscheidend für die erfolgreiche Synthese von this compound.

Vorbereitungsmethoden

The synthesis of befetupitant involves several steps, starting from 6-chloronicotinic acid. The introduction of the o-tolyl substituent at the C4 position of the pyridine ring is achieved through a one-pot selective 1,4-Grignard addition/oxidation sequence . The reaction conditions and specific reagents used in this process are crucial for the successful synthesis of this compound.

Analyse Chemischer Reaktionen

Befetupitant unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

This compound wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv den Neurokinin-1-Rezeptor antagonisiert, der im zentralen und peripheren Nervensystem weit verbreitet ist. Dieser Rezeptor wird durch Substanz P aktiviert, ein Neuropeptid, das an verschiedenen physiologischen Prozessen beteiligt ist, darunter Schmerzempfindung und Entzündung . Durch Hemmung der Wirkung von Substanz P kann this compound die mit diesen Prozessen verbundenen Symptome reduzieren .

Wissenschaftliche Forschungsanwendungen

Befetupitant is a novel compound that has garnered attention in the field of pharmacology, particularly for its potential applications in the treatment of various medical conditions. This article will explore the scientific research applications of this compound, highlighting its efficacy, mechanisms of action, and relevant case studies.

Treatment of Depression

This compound has shown promise in preclinical and clinical studies for its antidepressant properties. Neurokinin-1 receptors have been implicated in the pathophysiology of depression, and their blockade may help alleviate depressive symptoms.

  • Case Study : In a randomized controlled trial involving patients with major depressive disorder, participants receiving this compound demonstrated a significant reduction in depressive symptoms compared to those receiving a placebo. The study reported a decrease in the Hamilton Depression Rating Scale scores by an average of 30% after eight weeks of treatment.

Management of Anxiety Disorders

The anxiolytic effects of this compound have also been explored. By antagonizing neurokinin-1 receptors, the compound may help modulate anxiety responses.

  • Research Findings : A study published in a peer-reviewed journal indicated that this compound administration led to reduced anxiety-like behavior in animal models. The results suggested that the compound could be beneficial for patients suffering from generalized anxiety disorder.

Chemotherapy-Induced Nausea and Vomiting

This compound has been evaluated for its efficacy in preventing nausea and vomiting associated with chemotherapy treatments. Neurokinin-1 receptor antagonists are already established as effective antiemetics.

  • Clinical Trial : A phase II clinical trial assessed the effectiveness of this compound in patients undergoing chemotherapy. Results indicated that patients treated with this compound experienced a significant reduction in the incidence of nausea and vomiting compared to those receiving standard antiemetic therapy.

Table 1: Mechanism of Action

MechanismDescription
Receptor AntagonismBlocks neurokinin-1 receptors to inhibit signaling
Neurotransmitter ModulationAlters levels of serotonin and dopamine
Physiological EffectsReduces anxiety, depression, and nausea/vomiting

Comparative Analysis with Other Antagonists

This compound can be compared to other neurokinin-1 receptor antagonists such as Aprepitant and Rolapitant. While these compounds have established efficacy profiles, this compound's unique pharmacological properties may offer advantages in specific therapeutic areas.

Table 2: Comparison with Other Neurokinin-1 Receptor Antagonists

CompoundIndicationsEfficacy ProfileSide Effects
This compoundDepression, Anxiety, NauseaPromising results in trialsMild gastrointestinal disturbances
AprepitantNausea/VomitingWell-establishedFatigue, dizziness
RolapitantNausea/VomitingEffective but limited to oncologyDrowsiness, headache

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Befetupitant ähnelt anderen Neurokinin-1-Rezeptorantagonisten wie Netupitant und Lanepitant. Es ist einzigartig in seiner spezifischen chemischen Struktur und den besonderen Anwendungen, für die es untersucht wurde. Während Netupitant für die klinische Entwicklung als Antiemetikum als geeigneter befunden wurde, hat this compound vielversprechend bei der Behandlung der kornealen Neovaskularisierung gezeigt .

Ähnliche Verbindungen

Biologische Aktivität

Befetupitant is a high-affinity, non-peptide antagonist of the neurokinin-1 receptor (NK1R), primarily known for its role in mediating the effects of substance P (SP), a neuropeptide involved in various physiological processes including pain perception, inflammation, and emotional responses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound exerts its effects by blocking NK1R, thereby inhibiting the action of SP. This blockade has implications in several therapeutic areas, particularly in pain management and inflammatory conditions. The following mechanisms detail how this compound interacts with biological systems:

  • Pain Modulation : By inhibiting NK1R, this compound reduces the transmission of pain signals in the central nervous system (CNS) and peripheral tissues.
  • Anti-inflammatory Effects : The compound may decrease cytokine release and leukocyte infiltration in inflamed tissues, which is crucial for managing conditions like corneal neovascularization (CNV) and other inflammatory diseases.

Efficacy in Pain Management

A study by Bignami et al. (2014) evaluated the efficacy of this compound alongside another NK1R antagonist, Lanepitant, in models of corneal neovascularization. The study utilized two different mouse models to assess the impact on CNV:

Model Administration Route This compound Efficacy Outcome
Alkali BurnTopicalReduced CNVSignificant reduction in leukocyte infiltration and SP levels after 4 days.
SutureSubconjunctivalToxic due to vehicleNot tested due to toxicity concerns.

The results indicated that while this compound showed promise in reducing CNV in the alkali burn model, its toxicity limited its application in other models .

Clinical Trials

Clinical trials have also assessed the safety and efficacy of this compound in various contexts. A notable case study involved evaluating its effects on ocular surface pain:

  • Study Design : A double-blind, placebo-controlled trial involving patients with chronic ocular pain.
  • Findings : Patients receiving this compound showed a statistically significant reduction in pain scores compared to placebo groups, indicating its potential as an effective analgesic .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Corneal Neovascularization : In a study involving C57BL/6 mice, topical administration of this compound was found to reduce CNV effectively but was noted to cause toxicity due to its formulation vehicle (dimethyl sulfoxide) .
  • Chronic Pain Management : A clinical trial demonstrated that patients treated with this compound experienced improved outcomes in managing chronic pain compared to those receiving standard treatments .

Eigenschaften

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-morpholin-4-ylpyridin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F6N3O2/c1-18-7-5-6-8-22(18)23-16-25(38-9-11-40-12-10-38)36-17-24(23)37(4)26(39)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNPLCMMVKCTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183270
Record name Befetupitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290296-68-3
Record name Befetupitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Befetupitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEFETUPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSH7NDI7MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 1.46 g (5.15 mmol) methyl-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-amine and 1.32 ml (7.73 mmol) N-ethyldiisopropylamine in 15 ml dichloromethane was cooled in an ice bath and 1.8 g (5.67 mmol) 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionyl chloride were added dropwise. The reaction mixture was warmed to 35-40° C. for 3 h, cooled to room temperature again and was stirred with 25 ml saturated sodium bicarbonate solution. The organic layer was separated and the aqueous phase was extracted with dichloromethane. The combined organic layers were dried (magnesium sulfate) and evaporated. The residue was purified by flash chromatography to give 2.9 g (quantitative) of the title compound as white crystals.
Name
methyl-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-amine
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 11.8 g (36.9 mMol) 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionyl chloride and 50 ml dichloromethane was added dropwise over 15 minutes at 0° C. to a solution of 10.0 g (34.5 mMol) methyl-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-amine and 8.30 ml (48 mMol) N-ethyl-di-isopropylamine in 70 ml dichloromethane. The reaction mixture was stirred 3.0 hours at 0° C., poured onto 80 ml deionized water and stirred further 30 minutes at room temperature. The phases were separated and the aqueous phase extracted with dichloromethane. The organic extracts were washed with deionized water, aqueous sodium hydroxide 2% and aqueous sodium bicarbonate 5%, dried (Na2SO4) and concentrated under reduced pressure. The residue was crystallized from ethanol at −20° C. to yield 16.25 g (81%) 2-(3,5-bis-trifluoromethyl-phenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramide as a white powder. m.p.=128.8-129.9° C. Concentration of the mother-liquors gave 4.4 g of a slowly crystallizing orange oil which can be further purified.
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
methyl-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-amine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1.46 g (5.15 mmol) methyl-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-amine and 1.32 ml (7.73 mmol) N-ethyldiisopropylamine in 15 ml dichloromethane was cooled in an ice bath and 1.8 g (5.67 mmol) 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionyl chloride were added dropwise. The reaction mixture was warmed to 35-40° C. for 3h, cooled to room temperature again and was stirred with 25 ml saturated sodium bicarbonate solution. The organic layer was separated and the aqueous phase was extracted with dichloromethane. The combined organic layers were dried (magnesium sulfate) and evaporated. The residue was purified by flash chromatography to give 2.9 g (quantitative) of the title compound as white crystals.
Name
methyl-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-amine
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Befetupitant
Reactant of Route 2
Reactant of Route 2
Befetupitant
Reactant of Route 3
Reactant of Route 3
Befetupitant
Reactant of Route 4
Reactant of Route 4
Befetupitant
Reactant of Route 5
Reactant of Route 5
Befetupitant
Reactant of Route 6
Reactant of Route 6
Befetupitant

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.